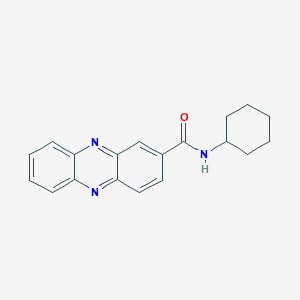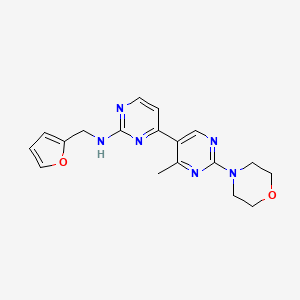![molecular formula C23H27NO3 B5121033 7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B5121033.png)
7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one, also known as BMK-1, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications. This bicyclic compound contains two aromatic rings and a nitrogen-containing bridge, which gives it a unique structure and properties. In
Wissenschaftliche Forschungsanwendungen
7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one has been studied for its potential applications in the treatment of various diseases and disorders. One of the most promising areas of research is its use as an analgesic. Several studies have shown that 7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one has potent analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory and anti-nociceptive effects, making it a potential candidate for the treatment of chronic pain conditions.
Another area of research is its potential as an antidepressant. 7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine, which are known to play a role in depression. It has also been shown to have anxiolytic effects, which could be useful in the treatment of anxiety disorders.
Wirkmechanismus
The exact mechanism of action of 7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one is not fully understood, but it is believed to act on several different targets in the body. One of its main targets is the mu-opioid receptor, which is involved in pain perception and modulation. 7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one has been shown to bind to this receptor with high affinity, leading to its analgesic effects.
7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one also acts on the monoamine transporters, which are responsible for the reuptake of neurotransmitters such as serotonin and dopamine. By inhibiting these transporters, 7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one increases the levels of these neurotransmitters in the brain, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of endogenous opioids, such as beta-endorphin, in the brain. It also increases the levels of certain neurotransmitters, as mentioned above.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one is its potent analgesic effects, which make it a useful tool for studying pain perception and modulation in animal models. Its antidepressant and anxiolytic effects also make it useful for studying mood disorders.
One limitation of 7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one is its potential for abuse and addiction, due to its effects on the mu-opioid receptor. It is important to use caution when handling and administering this compound in laboratory settings.
Zukünftige Richtungen
There are several future directions for research on 7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one. One area of interest is its potential as a treatment for opioid addiction. Its effects on the mu-opioid receptor could make it a useful tool for reducing withdrawal symptoms and cravings in individuals with opioid use disorders.
Another area of research is its potential as a treatment for neuropathic pain. 7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one has been shown to have anti-nociceptive effects, which could be useful in the treatment of chronic pain conditions such as neuropathy.
Conclusion
In conclusion, 7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one is a unique and promising compound that has gained significant attention in the scientific community due to its potential pharmacological applications. Its potent analgesic, antidepressant, and anxiolytic effects make it a useful tool for studying pain perception and modulation, as well as mood disorders. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesemethoden
The synthesis of 7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one involves the reaction of 4-methoxyphenylacetonitrile with 1,2,3,4-tetrahydroisoquinoline in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a reductive amination reaction with 4-methoxybenzaldehyde to yield 7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one. This method has been optimized for high yields and purity and has been used in several studies to obtain 7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one for pharmacological testing.
Eigenschaften
IUPAC Name |
7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-26-17-11-7-15(8-12-17)21-19-5-3-4-6-20(23(19)25)22(24-21)16-9-13-18(27-2)14-10-16/h7-14,19-22,24H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKAMMQVVLUNGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3CCCCC(C3=O)C(N2)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,9-Bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)
![5-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B5120961.png)

![{[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid](/img/structure/B5120983.png)
![N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5120989.png)
![3-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5121001.png)
![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5121020.png)

![methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate](/img/structure/B5121030.png)
![1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5121034.png)


